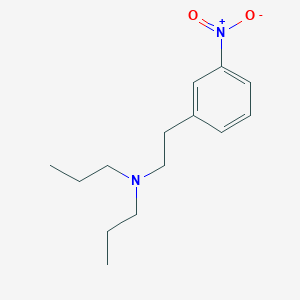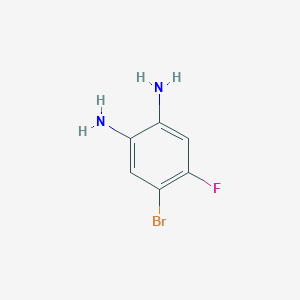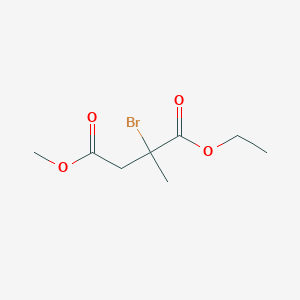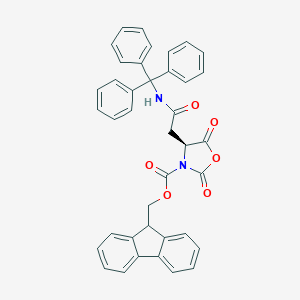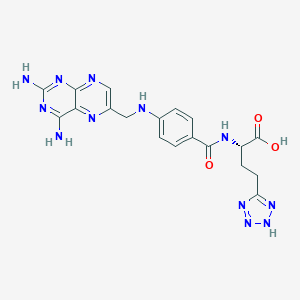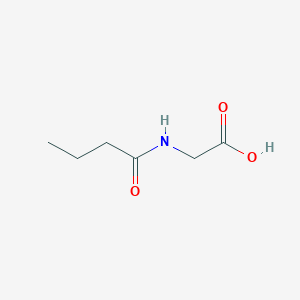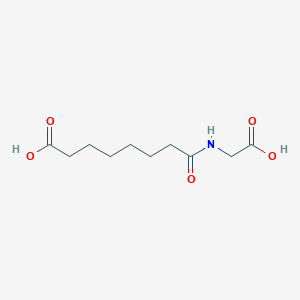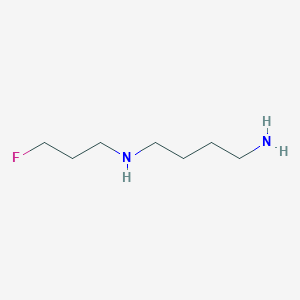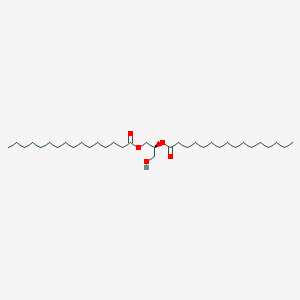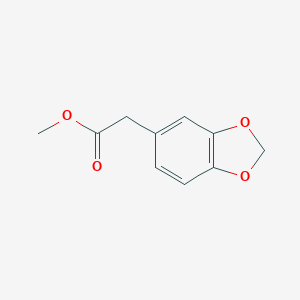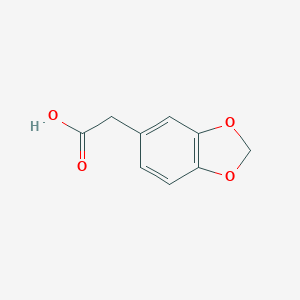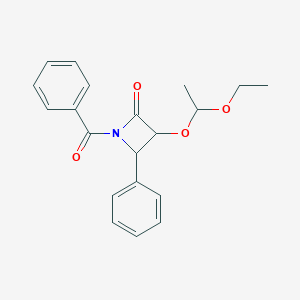
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one involves several synthetic steps. One common method includes the catalytic asymmetric two-step or one-pot method. This method involves the use of a catalyst to facilitate the formation of the side chain in a highly enantioselective manner . The reaction conditions typically involve the use of protective groups such as silyl groups to protect reactive sites during the synthesis .
Industrial Production Methods
Industrial production of this compound often involves semi-synthesis from natural precursors. The precursor, 10-deacetylbaccatin III, is extracted from the needles of the European yew tree (Taxus baccata). This precursor is then chemically modified to produce this compound .
化学反応の分析
Types of Reactions
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions are derivatives of this compound, which are further used in the synthesis of paclitaxel and its analogs .
科学的研究の応用
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of paclitaxel and other taxane derivatives.
Biology: Studied for its role in the biosynthesis of paclitaxel and its interaction with various enzymes.
Medicine: Crucial in the development of anticancer drugs, particularly in the synthesis of paclitaxel.
Industry: Used in the large-scale production of paclitaxel for clinical use.
作用機序
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one contributes to the mechanism of action of paclitaxel by stabilizing microtubules and preventing their disassembly. This action interferes with the mitotic phase of the cell cycle, leading to cell cycle arrest and apoptosis . The molecular targets involved include tubulin dimers and microtubules .
類似化合物との比較
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one is unique compared to other similar compounds due to its specific structure and role in the synthesis of paclitaxel. Similar compounds include:
Docetaxel: Another taxane derivative used as an anticancer drug.
Cabazitaxel: A semi-synthetic derivative of paclitaxel with improved efficacy against certain cancers.
This compound stands out due to its specific role in the synthesis of paclitaxel, which is known for its broad-spectrum anticancer activity and relatively low toxicity .
特性
IUPAC Name |
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYLUBKWRZCOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
